

19:0 Lyso PG-d5: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 19:0 Lyso PG-d5

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This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **19:0 Lyso PG-d5** (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5), a deuterated lysophosphatidylglycerol. This document is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled lipid in their studies.

Core Physical and Chemical Properties

19:0 Lyso PG-d5 is a high-purity, stable isotope-labeled standard essential for accurate quantification of lysophosphatidylglycerols in complex biological matrices using mass spectrometry-based lipidomics. Its physical and chemical characteristics are summarized below.

Property	Value	Citation(s)
Chemical Name	1-nonadecanoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (sodium salt)	[1]
Molecular Formula	C25H45D5NaO9P	[1]
Molecular Weight	553.66 g/mol	[1]
Exact Mass	553.34 Da	[1]
CAS Number	2342575-14-6	[1]
Purity	>99%	[1]
Appearance	Typically supplied as a solid or in a solution	
Solubility	Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF.[2] Lysophospholipids are generally insoluble or poorly soluble in water but can form micelles.[3][4][5]	
Storage Conditions	-20°C	[1][6]
Stability	At least 1 year at -20°C	[1]

Experimental Protocols

19:0 Lyso PG-d5 is primarily used as an internal standard in quantitative lipidomics workflows. Below are detailed methodologies for its application.

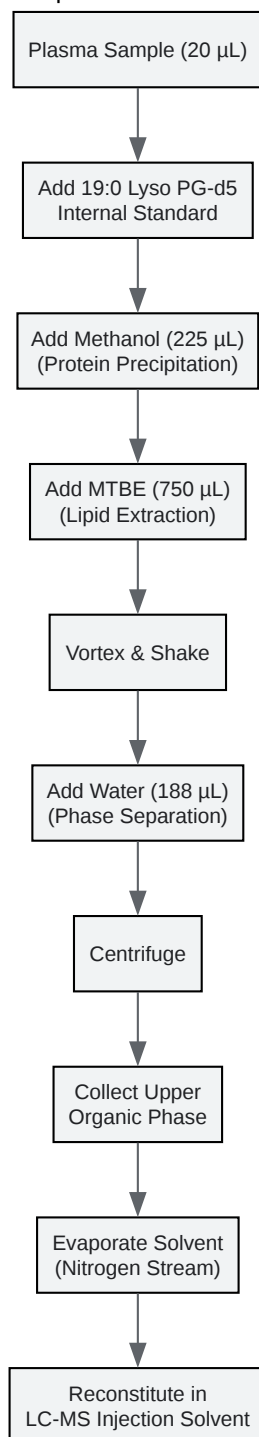
Lipid Extraction from Plasma

A common application is the quantification of lipids in plasma. The following protocol is a representative method for lipid extraction.

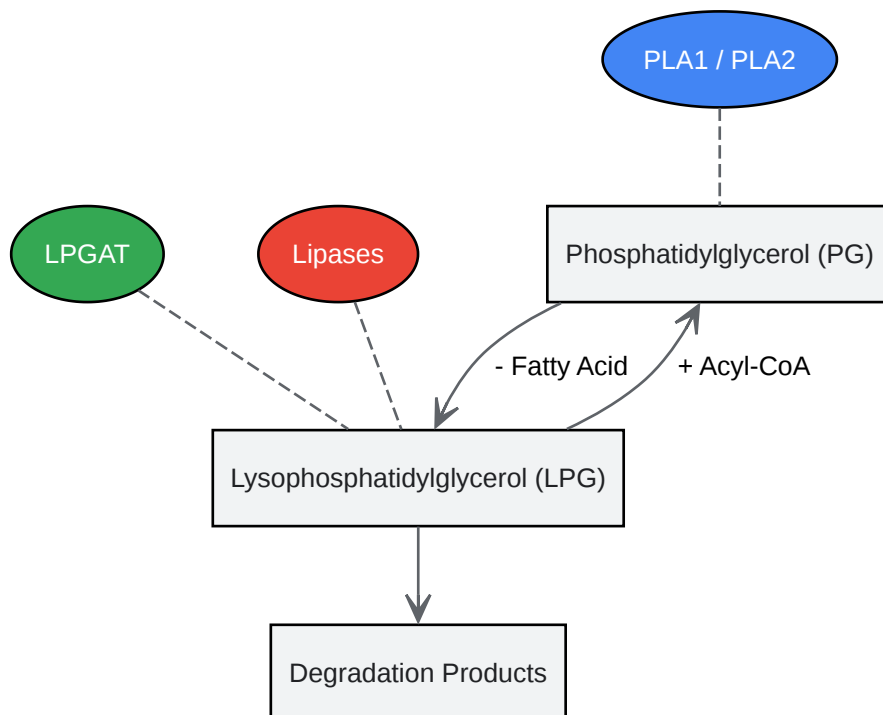
Methodology: Modified Matyash (Methanol/MTBE) Extraction[7]

- Sample Preparation: To 20 μ L of plasma in a glass tube, add 10 μ L of a standard mixture containing **19:0 Lyso PG-d5**.
- Protein Precipitation: Add 225 μ L of ice-cold methanol and vortex thoroughly.
- Lipid Extraction: Add 750 μ L of methyl-tert-butyl ether (MTBE) and shake vigorously for 10 minutes at 4°C.
- Phase Separation: Add 188 μ L of water to induce phase separation. Vortex briefly and centrifuge at 1,000 x g for 10 minutes.
- Collection: Carefully collect the upper organic phase containing the lipids into a new tube.
- Drying: Evaporate the solvent under a stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

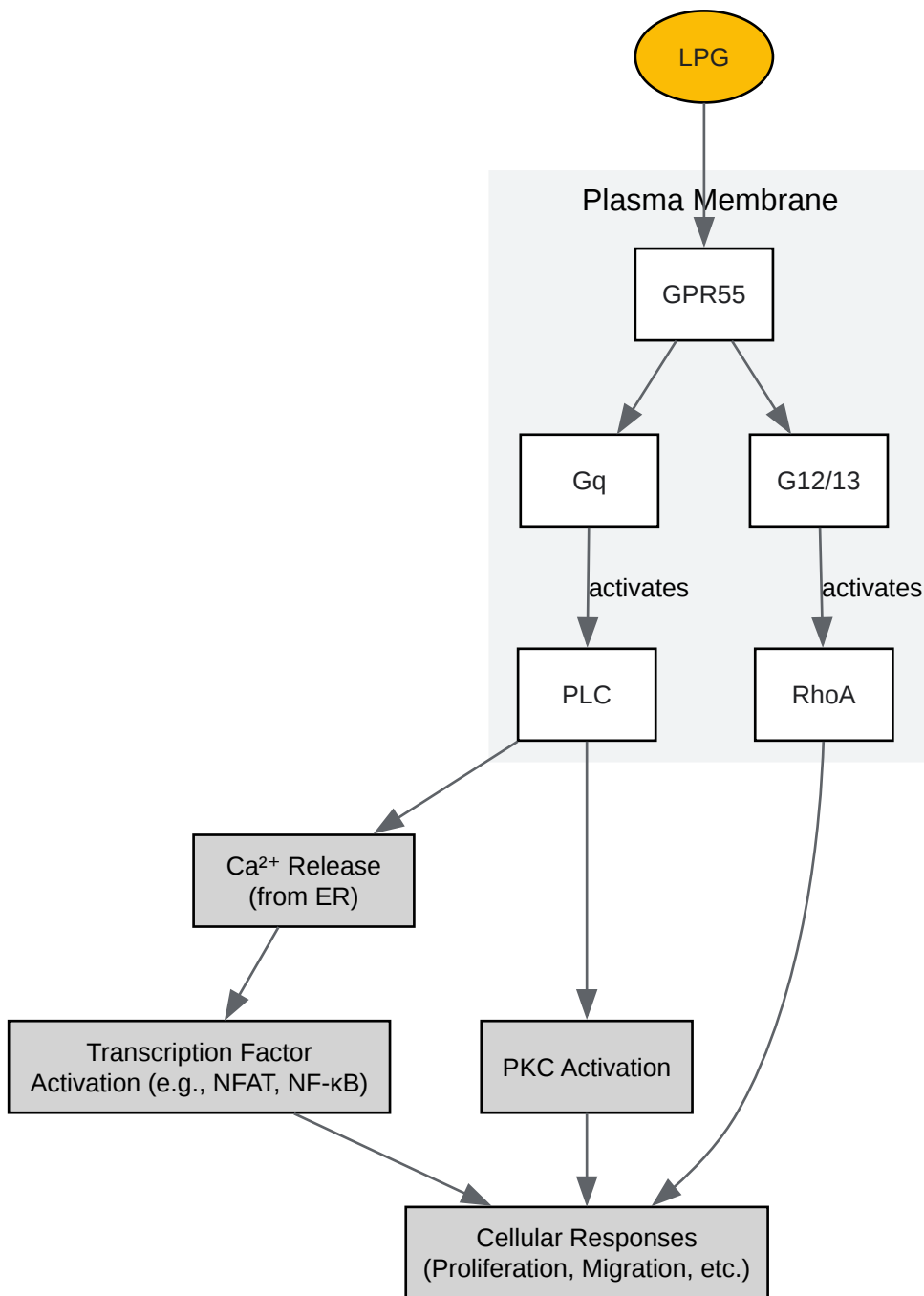
Workflow: Lipid Extraction from Plasma



Biosynthesis and Metabolism of Lysophosphatidylglycerol



LPG Signaling via GPR55

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